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An In-depth Technical Guide to the Pharmacological Profile of Fosrolapitant

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Compound of Interest		
Compound Name:	Fosrolapitant	
Cat. No.:	B15619137	Get Quote

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Executive Summary

Fosrolapitant is an intravenous, water-soluble phosphate ester prodrug developed to deliver the active moiety, rolapitant.[1][2] Upon administration, it undergoes rapid and complete hydrolysis in vivo to form rolapitant, a highly selective and long-acting neurokinin-1 (NK-1) receptor antagonist.[1][2] This profile makes it a critical component in the prevention of chemotherapy-induced nausea and vomiting (CINV), particularly the delayed phase.

Fosrolapitant is co-formulated with palonosetron, a second-generation 5-HT3 receptor antagonist, in a fixed-dose combination (HR20013), to simultaneously target two critical pathways involved in emesis.[3][4] This document provides a comprehensive overview of its pharmacological properties, supported by clinical data, experimental methodologies, and visual diagrams of its mechanism and clinical evaluation.

Pharmacodynamics: Mechanism of Action

The antiemetic effect of **fosrolapitant** is solely attributable to its active form, rolapitant. Rolapitant functions as a potent and selective antagonist of the human NK-1 receptor.[1] The NK-1 receptor's endogenous ligand is Substance P, a neuropeptide found in the central and peripheral nervous systems that plays a pivotal role in the emetic reflex. By blocking the binding of Substance P to NK-1 receptors in the brain, rolapitant effectively inhibits the signaling cascade that leads to nausea and vomiting.[5] This mechanism is particularly crucial for preventing delayed CINV (occurring 24 to 120 hours after chemotherapy).







The co-formulation with palonosetron, a 5-HT3 receptor antagonist, provides a dual-pathway blockade. Palonosetron targets the 5-HT3 receptors, which are key mediators of the acute phase of CINV.[4][5]

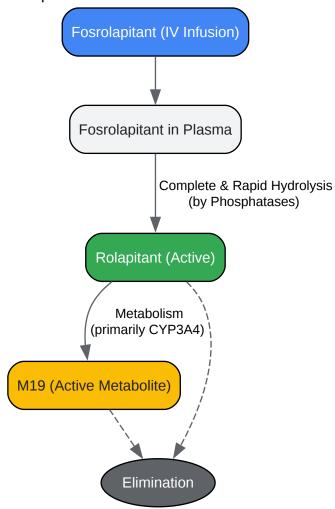


Emetogenic Chemotherapy stimulates Fosrolapitant Substance P (Prodrug) Release rapid conversion binds to in vivo Rolapitant NK-1 Receptor (in Brain) (Active Drug) signals **Vomiting Center** Activation induces Nausea & Vomiting

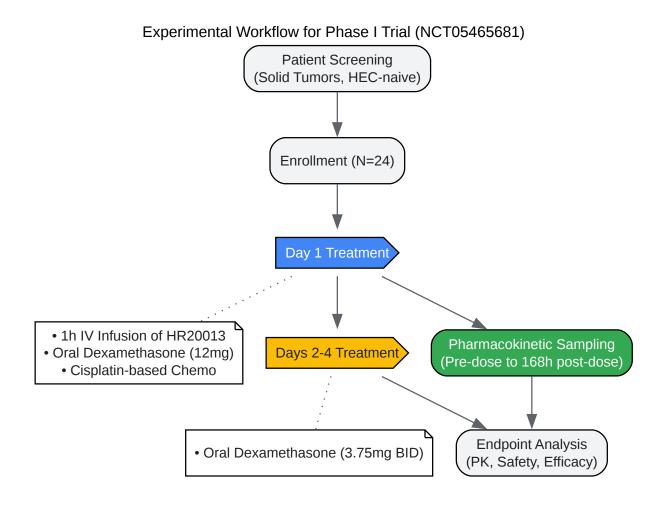
NK-1 Receptor Antagonism Pathway for CINV Prevention



Fosrolapitant Conversion and Metabolism Workflow







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